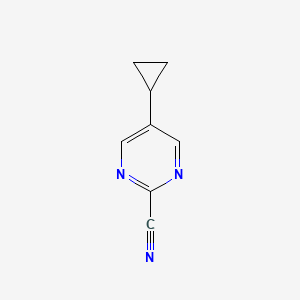

5-Cyclopropylpyrimidine-2-carbonitrile

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and medicinal science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. ekb.eg This inherent biological relevance has established pyrimidine as a "privileged scaffold" in drug discovery. Its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. gsconlinepress.com Consequently, the pyrimidine motif is a key feature in numerous therapeutic agents with applications spanning oncology, virology, and inflammatory diseases. gsconlinepress.commdpi.com The structural diversity and biological importance of the pyrimidine core continue to attract significant attention from researchers aiming to develop novel therapeutics. ekb.eg

Table 1: Examples of Pyrimidine-Based Therapeutic Agents

| Drug Name | Therapeutic Class |

|---|---|

| Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (Anti-HIV) |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) |

| Rosuvastatin | Antihyperlipidemic |

Role of Nitrile Functional Groups in Organic Synthesis and Ligand Design

The nitrile, or cyano (-C≡N), group is a highly valuable functional group in organic chemistry. Its linear geometry and electronic properties make it a versatile synthetic intermediate. The nitrile group can be readily transformed into other important functionalities, such as primary amines (via reduction) and carboxylic acids (via hydrolysis), providing a gateway to a diverse range of chemical structures.

In the context of ligand design and medicinal chemistry, the nitrile group serves several key roles. It is a potent hydrogen bond acceptor and can engage in crucial polar interactions within protein binding sites. Furthermore, its metabolic stability often enhances the pharmacokinetic profile of drug candidates. Due to its electronic and steric properties, the nitrile group is frequently employed as a bioisostere for other functional groups, such as carbonyls or halogens, to modulate a molecule's biological activity and physicochemical properties.

Table 2: Key Roles of the Nitrile Functional Group

| Role | Description |

|---|---|

| Synthetic Intermediate | Can be converted into amines, carboxylic acids, amides, and tetrazoles. |

| Hydrogen Bond Acceptor | The nitrogen lone pair can form hydrogen bonds with donor groups in protein active sites. |

| Dipolar Interactions | The strong dipole moment contributes to polar interactions with biological targets. |

| Metabolic Stability | Generally resistant to metabolic degradation, improving drug half-life. |

| Bioisostere | Can replace other functional groups (e.g., carbonyl) to fine-tune activity and properties. |

Unique Conformational and Electronic Attributes of the Cyclopropyl (B3062369) Moiety in Chemical Structures

The cyclopropyl group is the smallest possible carbocyclic ring, and its three-membered structure imparts a unique set of properties. The significant ring strain leads to C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. This strain results in "bent" bonds with a high degree of p-character, giving the cyclopropyl ring electronic properties that are often compared to a carbon-carbon double bond. This "pi-character" allows it to participate in conjugation with adjacent π-systems.

From a conformational standpoint, the cyclopropyl ring is exceptionally rigid. Incorporating this moiety into a larger molecule restricts its conformational freedom, which can be advantageous in drug design. By locking a molecule into a specific, biologically active conformation, binding affinity for a target protein can be significantly enhanced, leading to improved potency. This conformational constraint can also contribute to increased metabolic stability.

Table 3: Distinctive Properties of the Cyclopropyl Moiety

| Property | Implication in Chemical Structures |

|---|---|

| High Ring Strain | Increased reactivity and unique electronic nature. |

| Pi-Character | Ability to engage in electronic conjugation with adjacent systems. |

| Conformational Rigidity | Locks molecular conformation, potentially increasing binding affinity and reducing entropy loss upon binding. |

| Metabolic Stability | Often improves a molecule's resistance to metabolic breakdown. |

Overview of the Cyclopropylpyrimidine-2-carbonitrile Scaffold within Scientific Literature

While extensive research dedicated exclusively to 5-Cyclopropylpyrimidine-2-carbonitrile is limited, the broader class of pyrimidine-5-carbonitrile derivatives has been the subject of significant investigation. ekb.eg Scientific literature highlights the potential of this scaffold across various therapeutic areas. For instance, numerous pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer properties. rsc.orgnih.govresearchgate.net These compounds have been explored as inhibitors of key biological targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression and inflammation. nih.govnih.gov

The incorporation of a cyclopropyl group at the 5-position of the pyrimidine-2-carbonitrile core is a logical design strategy. It combines the proven biological relevance of the pyrimidine ring and the synthetic utility of the nitrile group with the beneficial conformational and electronic properties of the cyclopropyl moiety. Research on related cyclopropyl-pyrimidine nucleoside analogues has also been pursued for potential antiherpetic applications. nih.gov Therefore, the this compound scaffold represents a promising, albeit underexplored, framework for the development of novel chemical probes and therapeutic candidates.

De Novo Synthesis Strategies for the Pyrimidine Core

The foundational step in synthesizing the target molecule is the construction of the pyrimidine ring. De novo synthesis, which builds the heterocyclic system from simpler, acyclic precursors, is the principal approach. These methods can be broadly classified into multicomponent reactions and classical cyclocondensation strategies.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. thieme-connect.comacs.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to yield highly substituted pyrimidines. thieme-connect.comorganic-chemistry.org While not explicitly detailed for 5-cyclopropylpyrimidine, this methodology offers a versatile platform where a cyclopropyl-containing alcohol could potentially be used as a building block.

Another powerful MCR strategy involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and a source of the N-C-N fragment, such as (thio)barbituric acid, often in the presence of a catalyst. rsc.org These reactions typically proceed through a tandem Knoevenagel condensation and subsequent Michael addition to form the pyrimidine ring system. rsc.orgnih.gov

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Amidines | Alcohols (up to 3) | - | Iridium-pincer complex, KOH | Substituted Pyrimidines | thieme-connect.comorganic-chemistry.org |

| Aryl Aldehydes | Malononitrile | (Thio)barbituric Acid | Trimethylenediammonium diacetate (TMDP) | Pyrano[2,3-d]pyrimidines | rsc.org |

Cyclocondensation Reactions Utilizing Relevant Precursors

The most conventional and widely applied method for pyrimidine synthesis is the cyclocondensation of a three-carbon (C-C-C) dielectrophile with a one-carbon, two-nitrogen (N-C-N) dinucleophile. wikipedia.orgbu.edu.eg The N-C-N component is typically an amidine, guanidine, urea, or thiourea (B124793), while the three-carbon component is a β-dicarbonyl compound or a functional equivalent. wikipedia.org

For the synthesis of a 5-cyclopropylpyrimidine, this strategy would involve a precursor containing the cyclopropyl moiety as part of the three-carbon backbone. The reaction proceeds by the formation of two new C-N bonds to close the six-membered ring. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters with amidines, leading to highly substituted 4-pyrimidinols. organic-chemistry.org

Key Cyclocondensation Components:

N-C-N Fragment: Guanidine, Amidines, Urea, Thiourea

C-C-C Fragment: β-Diketones, β-Keto esters, Malonic esters, Enones

Installation of the Cyclopropyl Substituent

The introduction of the cyclopropyl group at the C5 position is a critical step that defines the target molecule. This can be achieved either by modifying a pre-formed pyrimidine ring or, more commonly, by incorporating the cyclopropyl group within one of the initial building blocks.

Methods for Direct Cyclopropylation of Pyrimidine Intermediates

Directly forming a cyclopropane (B1198618) ring on an existing pyrimidine nucleus is a less common but viable strategy. One such approach involves the highly enantioselective intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters, catalyzed by a chiral ruthenium(II)-phenyloxazoline complex. nih.gov This method yields cyclopropyl pyrimidine nucleoside analogues with high diastereoselectivity and enantioselectivity. While this specific example functionalizes the N1 position, it demonstrates the principle of forming the cyclopropyl ring on a pre-existing pyrimidine derivative.

Strategies for Incorporating Cyclopropyl-Containing Building Blocks

A more direct and versatile strategy involves using a starting material that already contains the cyclopropyl group. researchgate.net This approach ensures the substituent is correctly positioned from the outset. In the context of a classical cyclocondensation reaction, a cyclopropyl-substituted β-dicarbonyl compound or its equivalent would be employed as the C-C-C fragment.

For instance, the reaction could utilize a precursor such as ethyl 2-cyclopropyl-3-oxobutanoate or 1-cyclopropyl-1,3-butanedione . These cyclopropyl-containing building blocks can then undergo cyclocondensation with an appropriate N-C-N synthon, like thiourea or guanidine, to construct the 5-cyclopropylpyrimidine core. This method provides unambiguous regiochemical control for the placement of the cyclopropyl group at the C5 position of the pyrimidine ring.

Introduction of the Nitrile Functional Group

The final key functionalization is the introduction of the carbonitrile (-CN) group at the C2 position of the pyrimidine ring. Direct C-H cyanation is challenging; therefore, this transformation is typically accomplished through the nucleophilic substitution of a suitable leaving group. researchgate.net

A well-established and efficient method starts from a 2-(methylthio)pyrimidine (B2922345) intermediate. mdpi.comeuc.ac.cy This precursor is first oxidized to the corresponding 2-(methylsulfonyl)pyrimidine (B77071) using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). mdpi.com The methylsulfonyl group is an excellent leaving group, which can then be readily displaced by a cyanide salt, such as potassium cyanide (KCN), to afford the final 2-cyanopyrimidine (B83486) product. researchgate.netmdpi.comeuc.ac.cy

Alternatively, a 2-halopyrimidine (e.g., 2-chloropyrimidine) can be used as the substrate for cyanation. google.comgoogle.com The reaction with an alkali metal cyanide, sometimes catalyzed by transition metals like palladium or nickel, effectively replaces the halogen with the nitrile group. wikipedia.orgorganic-chemistry.org

Table 2: Representative Methods for C2-Cyanation of Pyrimidines

| Starting Material | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-(Methylthio)pyrimidine | 1. m-CPBA; 2. KCN | 2-Cyanopyrimidine | Two-step conversion via a sulfone intermediate | researchgate.netmdpi.com |

| 2-Chloropyrimidine | KCN, Pd or Ni catalyst | 2-Cyanopyrimidine | Direct displacement of halide | google.comwikipedia.org |

An exploration into the synthesis of this compound and its derivatives reveals a variety of sophisticated chemical strategies. These methods focus on the efficient construction of the pyrimidine core and the precise introduction of key functional groups. This article details the primary synthetic methodologies, including the formation of the nitrile group, functionalization at specific positions on the pyrimidine ring, and the optimization of reaction parameters to enhance efficiency and yield.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

5-cyclopropylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C8H7N3/c9-3-8-10-4-7(5-11-8)6-1-2-6/h4-6H,1-2H2 |

InChI Key |

HDDMBGDJCANOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(N=C2)C#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Cyclopropylpyrimidine 2 Carbonitrile Derivatives

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions provide pathways to a diverse range of functional groups.

The nitrile group of 5-Cyclopropylpyrimidine-2-carbonitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. chemistrysteps.com This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile is typically heated with a strong acid like hydrochloric acid (HCl). libretexts.orgcommonorganicchemistry.com The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com Subsequent proton transfer and tautomerization yield the amide intermediate, 5-cyclopropylpyrimidine-2-carboxamide. Further hydrolysis of the amide under these conditions leads to the formation of 5-cyclopropylpyrimidine-2-carboxylic acid.

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process typically requires heating with a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution. commonorganicchemistry.com The reaction initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. By carefully controlling the reaction conditions, the hydrolysis can often be stopped at the amide stage. For instance, the synthesis of pyrimidine-5-carboxamides from corresponding nitriles has been achieved using concentrated sulfuric acid. ias.ac.in

| Transformation | Reagents and Conditions | Product |

| Acid-catalyzed hydrolysis | Dilute HCl, heat (reflux) | 5-Cyclopropylpyrimidine-2-carboxylic acid |

| Base-catalyzed hydrolysis | NaOH or KOH in H₂O/EtOH, heat (reflux), followed by acid workup | 5-Cyclopropylpyrimidine-2-carboxylic acid |

| Partial hydrolysis to amide | Concentrated H₂SO₄ | 5-Cyclopropylpyrimidine-2-carboxamide |

This table presents common conditions for nitrile hydrolysis, applied to the specific substrate.

The nitrile group can be reduced to a primary amine, (5-cyclopropylpyrimidin-2-yl)methanamine. This transformation is a valuable method for introducing an aminomethyl group. Common methods for nitrile reduction include catalytic hydrogenation and the use of metal hydride reagents. wikipedia.org

Catalytic hydrogenation is an economical method for producing primary amines, often employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org

A more common laboratory-scale method involves the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk LiAlH₄ is a powerful hydride donor that effectively reduces the carbon-nitrogen triple bond. chemguide.co.uk Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a wide variety of nitriles to primary amines. nih.gov

| Reducing Agent | Solvent/Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by acid workup | (5-Cyclopropylpyrimidin-2-yl)methanamine |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Palladium, or Platinum catalyst | (5-Cyclopropylpyrimidin-2-yl)methanamine |

| Diisopropylaminoborane / cat. LiBH₄ | Tetrahydrofuran (THF) | (5-Cyclopropylpyrimidin-2-yl)methanamine |

This table summarizes typical reagents and conditions for the reduction of nitriles to primary amines.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. youtube.comyoutube.com These reactions are fundamental in carbon-carbon bond formation. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis, yields a ketone. This provides a route to synthesize 2-acyl-5-cyclopropylpyrimidine derivatives.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbon of the C≡N triple bond, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate. youtube.comyoutube.com In many cases, the reaction is followed by a protonation step to yield the final product. youtube.com

Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them nucleophilic and basic. However, compared to a single pyridine (B92270) ring, the basicity of pyrimidine is significantly reduced due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org These nitrogen atoms are key sites for alkylation, arylation, and coordination with metal ions.

Alkylation or arylation of the pyrimidine ring typically occurs at one of the nitrogen atoms. wikipedia.org The reaction of pyrimidine derivatives with alkylating agents can lead to the formation of N-alkylated pyrimidinium salts. The choice of reaction conditions, including the base, solvent, and alkylating agent, can influence the site of alkylation (N1 vs. N3). la-press.orgias.ac.in For pyrazolo[3,4-d]pyrimidines, a related heterocyclic system, solvent choice has been shown to control the site-selectivity of N-alkylation. acs.org

Common N-alkylation strategies involve the use of alkyl halides in the presence of a base. N-arylation can be more challenging but can be achieved using methods like the Buchwald-Hartwig cross-coupling or reactions with diaryliodonium salts. bohrium.com Photochemical processes have also been developed for the metal-free arylation of pyrimidines. rsc.org Given the structure of this compound, alkylation would likely lead to a mixture of N1 and N3 substituted products, with the specific ratio depending on the steric and electronic effects of the substituents and the reaction conditions employed.

| Reaction Type | Reagents | General Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-alkyl-5-cyclopropyl-2-cyanopyrimidinium salt |

| N-Arylation | Aryl halide, Palladium catalyst, Base (Buchwald-Hartwig) | N-aryl-5-cyclopropyl-2-cyanopyrimidinium salt |

| N-Arylation | Diaryliodonium salt, Base | N-aryl-5-cyclopropyl-2-cyanopyrimidinium salt |

This table outlines general strategies for the N-alkylation and N-arylation of pyrimidine rings.

The lone pair electrons on the pyrimidine nitrogen atoms enable these heterocycles to act as ligands, coordinating with various metal centers to form metal complexes. researchgate.net The pyrimidine ring can function as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, connecting two metal centers.

The coordination of pyrimidine derivatives with metal ions such as titanium(IV), vanadium(II), iron(III), and copper(II) has been reported. researchgate.net The formation of these complexes can be confirmed using techniques like FT-IR and magnetic susceptibility measurements. researchgate.net In the case of this compound, coordination to a metal center, for example via the N1 position, could be facilitated by reagents like TMPZnCl·LiCl, which has been used for the regioselective zincation of the parent pyrimidine ring. nih.gov The nitrile group could also potentially participate in coordination, allowing the molecule to act as a bidentate ligand in some contexts.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, a three-membered carbocycle, imparts unique reactivity to the this compound scaffold due to its inherent ring strain (approximately 27 kcal/mol) and the σ-aromaticity of its C-C bonds. This allows the group to participate in reactions that are not typical for larger cycloalkanes or acyclic alkanes.

Ring-Opening Reactions under Specific Conditions

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. The presence of the electron-withdrawing pyrimidine-2-carbonitrile substituent activates the cyclopropyl ring, making it behave as a σ-electrophile. nih.govresearchgate.net

Nucleophilic Ring-Opening: Cyclopropanes bearing electron-accepting groups can undergo polar reactions with nucleophiles. nih.gov The reaction proceeds via an SN2-type mechanism where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the distal C-C bond. This results in the formation of a γ-functionalized propyl-pyrimidine derivative. The polarization of the C-C bonds by the pyrimidine ring enhances the reactivity towards nucleophiles. researchgate.net Strong nucleophiles are typically required for this transformation.

Radical Ring-Opening: The cyclopropyl group can also undergo ring-opening via radical intermediates. These reactions can be initiated by radical initiators or through photoredox or transition-metal catalysis. For instance, a phenylselenyl radical can add to a cyclopropane derivative, inducing a ring-opening to form a more stable radical intermediate, which can then be trapped or participate in further cyclization reactions. beilstein-journals.orgnih.gov Similarly, bromine radical-mediated ring-opening has been developed for certain cyclopropane derivatives. nih.gov

While these are established modes of reactivity for activated cyclopropanes, specific studies detailing the ring-opening of this compound itself are not extensively documented in the reviewed literature. However, based on general principles, such transformations are considered plausible.

| Reaction Type | Typical Reagents/Conditions | Potential Product Type |

|---|---|---|

| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., thiolates, azide (B81097) ions) in a polar aprotic solvent (e.g., DMSO). researchgate.net | γ-Substituted propyl-pyrimidine |

| Radical Ring-Opening | Radical initiators (e.g., AIBN), transition metals (e.g., Cu(II) acetate), photoredox catalysts with radical precursors (e.g., PhS•, Br•). beilstein-journals.orgnih.gov | Functionalized homoallylic compounds or other rearranged products. nih.gov |

| Acid-Catalyzed Ring-Opening | Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., AlCl3) in suitable solvents (e.g., HFIP). researchgate.netresearchgate.net | Rearranged products, such as N-(2-chloropropyl)amides from N-cyclopropylamides. researchgate.net |

Activation and Functionalization of Cyclopropyl C-H Bonds (if applicable)

Direct functionalization of C-H bonds offers an atom-economical route to modify molecular structures. For cyclopropanes, C-H activation presents a powerful method for introducing substituents without relying on ring-opening pathways. Transition metal-catalyzed C-H activation has emerged as a key strategy in this area. scripps.edu

Palladium(II) catalysis, in particular, has been successfully employed for the cross-coupling of cyclopropyl C-H bonds with various partners, including organoboron reagents. nih.gov These reactions often rely on a directing group attached to the cyclopropane to position the metal catalyst in proximity to the targeted C-H bond, ensuring regioselectivity. The pyrimidine ring itself, or a functional group attached to the pyrimidine, could potentially serve as such a directing group. researchgate.net For instance, picolinamide (B142947) has been used as an effective auxiliary for the Pd-catalyzed C-H arylation of cyclopropanes. acs.org

This methodology allows for the synthesis of cis-substituted chiral cyclopropanes, demonstrating the potential for stereocontrolled functionalization. nih.gov While the direct C-H functionalization of this compound is not specifically reported, the extensive research on C-H activation of similar systems suggests its feasibility.

| Catalyst System | Coupling Partner | Directing Group Example | Reference |

|---|---|---|---|

| Pd(OAc)2 / Chiral Ligand | Aryl-, vinyl-, and alkylboron reagents | N-arylamide | nih.gov |

| Pd(II) | Aryl iodides | Picolinamide | acs.org |

| Mn(I) | Propargyl carbonates | Pyridyl/Pyrimidyl | researchgate.net |

Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character profoundly influences its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, especially at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6). wikipedia.org

Functionalization at Non-Substituted Positions

In this compound, the non-substituted positions are C4 and C6. These positions are electron-deficient and are the primary sites for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): A common strategy to functionalize the C4 and C6 positions involves starting with a derivative that has a suitable leaving group, such as a halogen (e.g., chlorine), at one of these positions. The chloro derivative can be synthesized and subsequently reacted with a variety of nucleophiles to introduce new functional groups. ekb.eg This SNAr mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. wikipedia.org The C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. wikipedia.org However, in the target molecule, this position is already occupied by the cyclopropyl group. Electrophilic attack at C4 or C6 is highly unlikely due to the strong deactivating effect of the ring nitrogens.

| Position | Reaction Type | Required Substrate Feature | Example Reagents |

|---|---|---|---|

| C4 / C6 | Nucleophilic Aromatic Substitution (SNAr) | Leaving group (e.g., -Cl, -Br) | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) ekb.eglibretexts.org |

| C4 / C6 | Direct C-H Functionalization (Hypothetical) | Unsubstituted C-H | Organometallic reagents followed by electrophilic quench |

| C5 | Electrophilic Substitution | Unsubstituted C-H (Not applicable) | Nitrating or halogenating agents (generally disfavored) wikipedia.org |

Halogen-Dance Reactions or Related Rearrangements (if observed)

The halogen-dance reaction is a base-catalyzed isomerization process in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.neteurekaselect.com This reaction typically proceeds via a series of deprotonation and reprotonation steps, with a halogenated carbanion intermediate. It has been observed in various heterocyclic systems, including pyridines. researchgate.netclockss.org

For a halogen-dance reaction to occur on a derivative of this compound, the molecule would first need to be halogenated, for example, at the C4 or C6 position. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could then potentially induce migration of the halogen to an adjacent, thermodynamically more stable position.

However, a review of the literature did not yield specific examples of halogen-dance reactions being observed or utilized in the this compound system. researchgate.neteurekaselect.comclockss.org Therefore, the potential for such a rearrangement remains speculative and would depend on the specific substitution pattern and reaction conditions employed.

Advanced Spectroscopic and Structural Characterization Methodologies

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Cyclopropylpyrimidine-2-carbonitrile, both ¹H and ¹³C NMR would be crucial for confirming its structure.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group. The pyrimidine protons, being in an aromatic environment, would appear at a lower field (higher ppm) compared to the aliphatic protons of the cyclopropyl ring. The integration of these signals would confirm the number of protons in each environment.

Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets or doublets in the aromatic region, typically between δ 8.0 and 9.5 ppm. Their exact chemical shift would be influenced by the electron-withdrawing nature of the nitrile group.

Cyclopropyl Protons: The cyclopropyl group has two sets of chemically non-equivalent protons. The methine proton (CH) would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) would also present as multiplets, typically at a higher field (lower ppm) due to their aliphatic nature, generally in the range of δ 0.5-2.0 ppm.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-125 ppm range.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would resonate in the aromatic region of the spectrum, typically between δ 120 and 170 ppm. The carbon atom attached to the nitrile group and the one bearing the cyclopropyl group would have distinct chemical shifts.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would appear in the aliphatic region, generally at a high field (δ 5-30 ppm).

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 8.5 - 9.5 | s or d | Pyrimidine-H |

| ¹H | 1.5 - 2.5 | m | Cyclopropyl-CH |

| ¹H | 0.5 - 1.5 | m | Cyclopropyl-CH₂ |

| ¹³C | 150 - 170 | s | Pyrimidine-C (attached to cyclopropyl) |

| ¹³C | 140 - 160 | s | Pyrimidine-C (at positions 4/6) |

| ¹³C | 115 - 125 | s | Pyrimidine-C (attached to CN) |

| ¹³C | 110 - 120 | s | Cyano-C |

| ¹³C | 10 - 20 | s | Cyclopropyl-CH |

| ¹³C | 5 - 15 | s | Cyclopropyl-CH₂ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Elucidation of Molecular Structure via X-Ray Crystallography

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrimidine ring and the specific geometry of the cyclopropyl substituent relative to the ring.

As of the latest literature search, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). The successful growth of a suitable single crystal would be a prerequisite for such a study.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Molecular Formula Confirmation:

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, which can be compared to the theoretical value to confirm the molecular formula (C₈H₇N₃).

Fragmentation Analysis:

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The pattern of these fragments provides clues about the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of the cyclopropyl group.

Loss of HCN from the pyrimidine ring.

Fragmentation of the pyrimidine ring itself.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z | Assignment |

| HRMS | [M+H]⁺ | Exact mass of the protonated molecule |

| EI-MS | [M]⁺ | Molecular ion |

| EI-MS | [M-C₃H₅]⁺ | Loss of the cyclopropyl group |

| EI-MS | [M-HCN]⁺ | Loss of hydrogen cyanide |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected IR and Raman Spectral Data:

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitrile, aromatic C-H, and aliphatic C-H bonds.

Nitrile Stretch (C≡N): A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹. This is a very characteristic absorption for nitriles.

Aromatic C-H Stretch: Bands corresponding to the C-H stretching vibrations of the pyrimidine ring would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclopropyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) Stretch | 2220 - 2260 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic Ring (C=N, C=C) Stretches | 1400 - 1650 | IR, Raman |

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives exist)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. Chiroptical spectroscopy would only be applicable to chiral derivatives of this compound. A literature search did not reveal any reports on the synthesis or characterization of chiral derivatives of this compound. If such derivatives were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would be a valuable tool for assigning their absolute stereochemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comrsc.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, offering a good balance between accuracy and computational cost for medium-sized molecules.

For 5-Cyclopropylpyrimidine-2-carbonitrile, DFT calculations can be employed to determine a variety of ground-state properties. These include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies to compare with experimental infrared and Raman spectra, and determining thermochemical properties such as enthalpy and Gibbs free energy. researchgate.net While specific DFT studies on this compound are not prevalent in the literature, the methodology is standard for pyrimidine (B1678525) derivatives. plu.mx

Table 1: Illustrative Ground State Properties of a Pyrimidine Derivative Calculated using DFT (Note: This table presents typical data obtained from DFT calculations for a representative pyrimidine derivative and is for illustrative purposes only, as specific data for this compound is not publicly available.)

| Property | Calculated Value |

| Total Energy (Hartree) | -450.12345 |

| Dipole Moment (Debye) | 3.45 |

| Rotational Constants (GHz) | A: 1.543, B: 0.987, C: 0.601 |

| Enthalpy (kcal/mol) | -282456.78 |

| Gibbs Free Energy (kcal/mol) | -282490.12 |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. wuxiapptec.com This analysis helps in predicting the sites within this compound that are most likely to be involved in electrophilic or nucleophilic attacks. ajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Properties of a Pyrimidine Derivative (Note: This table provides example data for FMO analysis. Specific calculated values for this compound are not available in the reviewed literature.)

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.82 |

| Global Softness (S) | 0.35 |

| Electronegativity (χ) | 4.07 |

| Electrophilicity Index (ω) | 2.94 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. computationalscience.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative potential (colored in shades of red) are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Regions of positive potential (colored in shades of blue) are usually found around hydrogen atoms bonded to electronegative atoms and represent sites for nucleophilic attack. mdpi.com For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, highlighting these as potential hydrogen bond acceptors or sites for interaction with electrophiles. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule like this compound. nih.gov

These simulations can reveal the preferred conformations of the cyclopropyl (B3062369) group relative to the pyrimidine ring and analyze the rotational barriers around the connecting single bond. Furthermore, MD simulations in a solvent environment (e.g., water) can be used to study how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the molecule's structure and dynamics. While MD simulations are frequently used to study the stability of pyrimidine derivatives in complex with proteins, specific studies on the conformational analysis of isolated this compound are not readily found. nih.govnih.gov

In Silico Modeling for Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, molecular docking could be used to explore its potential as an inhibitor for various enzymes. For instance, related pyrimidine-carbonitrile derivatives have been studied as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are important in cancer therapy. nih.govrsc.org A docking study would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Table 3: Illustrative Molecular Docking Results for a Pyrimidine-based Inhibitor (Note: This table shows typical results from a molecular docking study. No specific docking data for this compound was found.)

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | 1YWN | -8.5 | Cys919, Asp1046, Glu885 |

| EGFR | 1M17 | -7.9 | Met793, Leu718, Thr790 |

| Falcipain-3 | 3BPF | -9.2 | Cys25, His174, Trp206 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property.

QSAR studies have been performed on various series of pyrimidine-carbonitrile derivatives to develop models that can predict their inhibitory activity against targets like falcipain-3 and VEGFR-2. nih.govresearchgate.net Such a model could potentially predict the biological activity of this compound based on its calculated descriptors. A typical QSAR study involves selecting a set of molecules with known activities (a training set), calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive model. The model's predictive power is then validated using an external set of molecules (a test set). nih.gov

Table 4: Example of a 2D-QSAR Model for a Series of Pyrimidine-based Inhibitors (Note: This table illustrates the format and statistical parameters of a QSAR model. It does not represent a specific model for this compound.)

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.932 |

| q² (Cross-validated R²) | 0.608 |

| r²_pred (Predictive R² for test set) | 0.509 |

| F-statistic | 85.4 |

| Standard Error of Estimate | 0.21 |

Pharmacological and Biological Activity Research

Target-Specific Enzyme Inhibition Studies

Inhibition of Dihydrofolate Reductase (DHFR) Variants

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target in cancer therapy. nih.govwikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a mechanism employed by well-known anticancer drugs like methotrexate. nih.gov

While the pyrimidine (B1678525) scaffold is a component of some DHFR inhibitors, extensive research specifically detailing the inhibitory activity of 5-cyclopropylpyrimidine-2-carbonitrile against DHFR variants is not available in the current scientific literature. Thieno[2,3-d]pyrimidine derivatives, a related class of compounds, have been investigated as dual inhibitors of thymidylate synthase and DHFR. nih.gov However, direct studies on this compound are lacking.

Modulation of Kinase Activity (e.g., EGFR, COX-2, GSK3, PK6, PIM-1)

Research has been more fruitful in exploring the effects of pyrimidine-5-carbonitrile derivatives on various kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Activation of EGFR can lead to increased expression of cyclooxygenase-2 (COX-2). nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Several studies have focused on pyrimidine-5-carbonitrile derivatives as inhibitors of COX-2, an enzyme implicated in inflammation and carcinogenesis. A study on cyanopyrimidine hybrids bearing various sulphonamide phenyl moieties at the C-2 position demonstrated potent COX-2 inhibitory activity. Notably, compounds 3b , 5b , and 5d from this study were identified as highly active pyrimidine derivatives against the COX-2 enzyme. nih.gov The inhibitory concentrations (IC50) for these compounds were found to be in the submicromolar range, with some derivatives showing activity comparable to or better than the established COX-2 inhibitor, Celecoxib. nih.gov

| Compound | COX-2 Inhibition IC50 (µM) | Reference |

|---|---|---|

| Compound 3b | Submicromolar range | nih.gov |

| Compound 5b | Submicromolar range | nih.gov |

| Compound 5d | Submicromolar range | nih.gov |

| Celecoxib (Reference) | Comparable to active compounds | nih.gov |

GSK3, PK6, and PIM-1 Kinase Inhibition: Currently, there is a lack of specific research data on the inhibitory effects of this compound on Glycogen Synthase Kinase 3 (GSK3), Protein Kinase 6 (PK6), and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

Cholinesterase and Phosphodiesterase Inhibition

As of now, scientific literature does not provide specific studies investigating the inhibitory potential of this compound against cholinesterase or phosphodiesterase enzymes. While some pyrimidine derivatives have been explored as acetylcholinesterase inhibitors, direct evidence for the subject compound is absent. nih.gov

Cellular Mechanistic Investigations

Cell Cycle Progression Analysis and Arrest Mechanisms

The impact of pyrimidine-5-carbonitrile derivatives on the cell cycle has been a subject of investigation. In a study involving a pyrimidine-5-carbonitrile derivative, compound 5d , its effect on the cell cycle of MCF-7 breast cancer cells was analyzed. nih.gov Treatment with this compound led to a significant accumulation of cells in the G2/M phase and the sub-G1 phase, which is indicative of apoptosis. nih.gov This suggests that the cytotoxic effects of this compound are mediated, at least in part, by inducing cell cycle arrest at the G2/M checkpoint. nih.gov

| Treatment | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 5d | MCF-7 | Arrest at G2/M and accumulation in sub-G1 | nih.gov |

Apoptosis Induction Pathways (e.g., Caspase Activation)

The induction of apoptosis is a key mechanism for many anticancer agents. Research has shown that pyrimidine-5-carbonitrile derivatives can trigger apoptotic pathways. For instance, compound 5d was found to significantly increase the rates of both early and late apoptosis in MCF-7 cells. nih.gov The apoptotic process is often mediated by a family of cysteine proteases known as caspases. While the general involvement of caspases in apoptosis induced by various compounds is well-established, specific studies detailing the activation of particular caspases (e.g., caspase-2, -3, -5, -9) by this compound are not extensively documented. nih.govmdpi.com However, the observation of an increased sub-G1 cell population following treatment with a pyrimidine-5-carbonitrile derivative is a strong indicator of apoptosis. nih.gov

Effects on Cellular Proliferation and Viability in In Vitro Models (e.g., Cancer Cell Lines)

The pyrimidine-5-carbonitrile scaffold, a core component of this compound, is a recurring motif in compounds investigated for their anti-proliferative effects against various cancer cell lines. Research into structurally related compounds has demonstrated significant cytotoxic activity. For instance, various 2,5,6-trisubstituted cyanopyrimidine analogs have shown potent anti-proliferative efficacy against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. nih.gov Similarly, pyrimidine-benzene sulfonamide derivatives have exhibited notable anticancer activity in vitro against HeLa cell lines. nih.gov

A series of novel pyrimidine-5-carbonitrile derivatives were evaluated for their cytotoxic activity across the NCI60 panel of human cancer cell lines. Among these, compounds designated as 4e and 4f were particularly effective against the Colo 205 (colon adenocarcinoma) cell line, with IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov Further studies on different pyrimidine and pyrimidopyrimidine analogs synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile have also been assessed for cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with some compounds showing IC₅₀ values comparable to the reference drug doxorubicin. nih.gov Another investigation into 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives revealed potent cytotoxic activity against both MCF-7 and leukaemia (K562) cell lines. nih.gov

Interactive Table: Cytotoxic Activity of Structurally Related Pyrimidine-5-Carbonitrile Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,5,6-Trisubstituted cyanopyrimidine analogs | MCF-7 | GI₅₀ | 0.64 µM | nih.gov |

| 2,5,6-Trisubstituted cyanopyrimidine analogs | HCT-116 | GI₅₀ | 0.79 µM | nih.gov |

| Pyrimidine-benzene sulfonamide derivatives | HeLa | IC₅₀ | 0.039 µM | nih.gov |

| Pyrimidine-5-carbonitrile derivative 4e | Colo 205 | IC₅₀ | 1.66 µM | nih.gov |

| Pyrimidine-5-carbonitrile derivative 4f | Colo 205 | IC₅₀ | 1.83 µM | nih.gov |

While these findings highlight the potential of the broader pyrimidine-5-carbonitrile class, specific data on the anti-proliferative activity of this compound itself is not extensively detailed in the reviewed literature.

Anti-Proliferative Activity Mechanisms

The mechanisms underlying the anti-proliferative effects of pyrimidine-5-carbonitrile derivatives are multifaceted, often involving the inhibition of key enzymes and disruption of cellular signaling pathways critical for cancer cell growth and survival.

A prominent mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. nih.gov Overexpression of COX-2 in cancer cells promotes angiogenesis, inhibits apoptosis, and enhances tumor invasiveness. nih.govnih.gov Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors. nih.govnih.gov This inhibition is considered a key strategy in cancer treatment. nih.gov

Another critical target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation. nih.gov Some pyrimidine-5-carbonitriles have been designed as dual inhibitors of both EGFR and COX-2. nih.gov

Furthermore, investigations have revealed that these compounds can induce apoptosis (programmed cell death). For example, one derivative was found to increase the proportion of early and late apoptotic MCF-7 cells significantly. nih.gov This apoptotic induction can be linked to the ability of the compound to arrest the cell cycle. Studies have shown that potent derivatives can halt cell growth at the sub-G1 and G2/M phases of the cell cycle. nih.govnih.gov The PI3K/AKT signaling pathway, crucial for cell survival and proliferation, has also been identified as a target. Specific pyrimidine-5-carbonitrile compounds have demonstrated inhibitory activity against PI3Kδ/γ and AKT-1, leading to caspase-3 dependent apoptosis in leukaemia cells. nih.gov

Broad-Spectrum Biological Screening and Mechanistic Elucidation

The pyrimidine core, particularly when substituted with a cyclopropyl (B3062369) group, has been explored for a range of biological activities beyond anti-cancer effects.

Antimalarial Activity : The cyclopropyl carboxamide moiety, which is structurally related to this compound, has been identified as optimal for antimalarial activity. nih.gov Phenotypic screening against Plasmodium falciparum uncovered this structural class, and subsequent studies identified cytochrome b (cyt b) as the molecular target. nih.govmalariaworld.org Cytochrome b is a critical component of complex III in the mitochondrial electron transport chain, which is essential for pyrimidine biosynthesis in the parasite. nih.gov Inhibition of cyt b disrupts this pathway, leading to parasite death. nih.govmalariaworld.org Hybrids of 5-cyanopyrimidine (B126568) and quinoline (B57606) have also demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov

Antiviral Activity : Derivatives of pyrimidine-5-carbonitrile have been evaluated for antiviral properties. For example, 4-amino-2-(cyclopropylamino)pyrimidine-5-carbonitrile was included in screenings for activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com While many compounds in the tested series lacked activity, this highlights the scientific interest in this scaffold for antiviral drug discovery. mdpi.com Other studies have noted that replacement of 5-halogeno substituents with a cyano group on pyrimidine deoxyribonucleosides, such as in 5-cyano-2'-deoxyuridine, can decrease but not eliminate antiviral activity against viruses like vaccinia. nih.gov

Antimicrobial Activity : Various heterocyclic compounds incorporating the pyrimidine-5-carbonitrile framework have been synthesized and tested for antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (Candida albicans, Aspergillus flavus). nih.gov Certain synthesized pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives showed excellent antimicrobial activities when compared to reference drugs. nih.gov

Anti-inflammatory Activity : The mechanism of COX-2 inhibition, discussed in the context of anti-proliferative activity, is also central to the anti-inflammatory properties of pyrimidine-5-carbonitrile derivatives. nih.govnih.gov By inhibiting the COX-2 isoenzyme, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. mdpi.commdpi.com Numerous studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives as potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity, comparable to established drugs like celecoxib. nih.govnih.gov

Modulation of Key Biological Pathways and Signaling Cascades

Compounds containing the this compound scaffold or its close analogs can modulate several key biological pathways and signaling cascades.

As established, a primary pathway influenced by these compounds is the arachidonic acid pathway via the selective inhibition of the COX-2 enzyme. nih.govmdpi.com This modulation downregulates the production of pro-inflammatory and pro-angiogenic prostaglandins. nih.gov

In cancer cells, pyrimidine-5-carbonitriles have been shown to interfere with critical survival pathways. This includes the inhibition of the PI3K/AKT/NF-κB signaling cascade, which is fundamental for cell proliferation, survival, and resistance to apoptosis. nih.gov By inhibiting key kinases like PI3K and AKT, these compounds can trigger apoptosis and arrest the cell cycle. nih.gov The EGFR signaling pathway is another crucial target; its inhibition blocks downstream signals that promote cell division and growth. nih.gov

In the context of antimalarial action, the targeted pathway is the mitochondrial electron transport chain in Plasmodium parasites. nih.gov Specifically, the inhibition of cytochrome b in complex III disrupts the proton motive force necessary for pyrimidine biosynthesis, a pathway essential for the parasite's survival. nih.gov

Mechanism of Action Studies for Agrochemical Applications

Derivatives of cyclopropyl-pyrimidine have been successfully developed as potent agrochemicals, particularly as plant growth regulators and herbicides. Their mechanisms of action involve the targeted disruption of essential plant hormone pathways.

Herbicide Activity on Plant Growth Regulators :

Inhibition of Gibberellin Biosynthesis : Ancymidol (B87201), a plant growth regulator whose chemical name is α-cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine methyl alcohol, acts as a potent inhibitor of plant growth. nih.govbcpcpesticidecompendium.org Its mechanism of action is the specific inhibition of ent-kaurene (B36324) oxidation, a critical step in the biosynthesis of gibberellins. nih.gov Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By blocking their synthesis, ancymidol acts as a growth retardant. nih.gov

Synthetic Auxin Activity : Aminocyclopyrachlor (B166884) (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) is a herbicide used for the control of broadleaf weeds. nih.gov It functions as a synthetic auxin. nih.gov Auxins are a class of plant hormones that, at high concentrations, can disrupt normal growth processes, leading to uncontrolled and disorganized growth and ultimately plant death. Growth regulator herbicides like aminocyclopyrachlor can act at multiple sites to disrupt hormone balance and protein synthesis, causing a variety of plant growth abnormalities. nih.govumn.edu

These examples demonstrate that the cyclopropyl-pyrimidine core is a versatile scaffold for developing molecules that can precisely modulate key biological pathways in both medicinal and agricultural contexts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of compounds based on the 5-Cyclopropylpyrimidine-2-carbonitrile scaffold are highly sensitive to the nature and position of various substituents.

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a key feature in many biologically active molecules, including those based on the this compound core. nih.gov Its presence is not merely a structural quirk but a deliberate design element that can significantly enhance a compound's therapeutic potential. nih.gov

One of the primary contributions of the cyclopropyl group is its ability to impose conformational rigidity on the molecule. hyphadiscovery.com This restriction of free rotation can be entropically favorable for binding to a biological target, as less conformational freedom is lost upon binding. nih.gov The planar nature of the three carbon atoms in the cyclopropyl ring and the shorter, stronger carbon-hydrogen bonds compared to linear alkyl chains contribute to its unique properties. nih.govresearchgate.net

In the context of kinase inhibitors, the cyclopropyl group can orient substituents in a precise manner to optimize interactions within the ATP-binding pocket of the enzyme. This can lead to enhanced potency and selectivity. researchgate.net The specific orientation of the cyclopropyl group itself can also be a critical determinant of biological activity. Studies on other classes of compounds, such as cyclopropyl-epothilones, have demonstrated that the stereochemistry of the cyclopropyl moiety can dramatically impact microtubule binding affinity and antiproliferative activity. nih.gov

Furthermore, the cyclopropyl group can influence the metabolic stability of a compound. The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to an improved pharmacokinetic profile. hyphadiscovery.com

The nitrile (-C≡N) group is a versatile functional group that plays a crucial role in the molecular recognition and reactivity of this compound and its derivatives. nih.gov Its linear geometry and relatively small size allow it to fit into specific pockets within a protein's active site. nih.gov

The nitrile group is a potent hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. nih.gov This allows it to form hydrogen bonds with backbone amide protons or with the side chains of amino acid residues such as arginine and lysine (B10760008) within a binding site. researchgate.net It can also participate in interactions with bridging water molecules. nih.gov

Beyond hydrogen bonding, the nitrile group can engage in hydrophobic interactions. nih.gov Its triple bond can also lead to π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein, particularly when attached to an aromatic system. nih.gov

The strong electron-withdrawing nature of the nitrile group can modulate the electronic properties of the pyrimidine (B1678525) ring, influencing its reactivity and binding affinity. nih.gov In some cases, the electrophilic carbon atom of the nitrile group can act as a "warhead," forming a covalent bond with a nucleophilic residue, such as cysteine or serine, in the active site of the target enzyme. nih.gov This covalent interaction can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications. The reactivity of the nitrile group can be further tuned by the electronic nature of the adjacent atoms; for instance, heteroaromatic nitriles, such as in the pyrimidine scaffold, are generally more reactive. nih.gov

Systematic modification of the pyrimidine ring, particularly at the C-4 position, has been a key strategy in the optimization of kinase inhibitors based on the this compound scaffold. The nature of the substituent at this position can profoundly influence potency, selectivity, and pharmacokinetic properties.

In the development of Janus kinase (JAK) inhibitors, the C-4 position is often a key attachment point for moieties that extend into the solvent-exposed region of the ATP-binding site. For instance, the introduction of an amino group at C-4 allows for the attachment of various side chains.

A notable example is the development of a series of potent JAK1 inhibitors. In this series, a 4-amino-substituted this compound core was further functionalized. The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the anilino group at the C-4 position was critical for both potency and selectivity.

| Compound | C-4 Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| R507 | 4-(5-aminobenzo[d]oxazol-2(3H)-one)anilino | 2.1 | 12 | 923 | 12 |

Data sourced from a study on the optimization of pyrimidine compounds as potent JAK1 inhibitors.

The data indicates that a substituted anilino group at the C-4 position can lead to potent and selective inhibition of JAK1. The benzoxazolone moiety in R507 appears to be crucial for achieving high potency against JAK1 and selectivity over JAK3. This highlights the importance of exploring diverse and complex substituents at the C-4 position to fine-tune the pharmacological profile of these compounds.

Ligand Efficiency and Druggability Descriptors (excluding ADME specifics)

Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the quality of a hit or lead compound by normalizing its binding affinity for its size. It is typically calculated as the binding energy per heavy atom (non-hydrogen atom). A higher LE value is generally desirable, as it suggests that the compound achieves its potency through optimized interactions rather than simply through an increase in size.

Another important descriptor is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (commonly expressed as cLogP or LogD). High LLE values are indicative of a compound that achieves high potency without excessive lipophilicity, which is often associated with poor pharmacokinetic properties and toxicity. An ideal LLE for an optimized drug candidate is generally considered to be in the range of 5-7 or greater. core.ac.uk

Pharmacophore Mapping and Its Correlation with Biological Efficacy

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov For kinase inhibitors, a typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, which correspond to key interaction points within the ATP-binding site. researchgate.net

For inhibitors based on the this compound scaffold, a pharmacophore model would likely include:

Hydrogen Bond Acceptor: The nitrogen atoms of the pyrimidine ring and the nitrile group are key hydrogen bond acceptors that can interact with the hinge region of the kinase.

Hydrophobic/Aromatic Features: The pyrimidine ring and any attached aromatic substituents can engage in hydrophobic and π-stacking interactions. The cyclopropyl group also contributes to hydrophobic interactions.

Hydrogen Bond Donor: An amino group at the C-4 position, for example, can act as a hydrogen bond donor.

Pharmacophore models for JAK inhibitors often highlight the importance of a hydrogen bond donor interacting with a glutamate (B1630785) residue and a hydrogen bond acceptor interacting with a leucine (B10760876) residue in the hinge region of the kinase. nih.gov The this compound core can be effectively accommodated within such models. The correlation between how well a compound fits a validated pharmacophore model and its biological efficacy is a cornerstone of pharmacophore-based virtual screening and lead optimization.

Conformational Analysis and its Relevance to Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to be recognized by and bind to its biological target. Conformational analysis of this compound and its derivatives is essential for understanding their interaction with kinases.

The pyrimidine ring itself is planar. The key conformational variables are the orientation of the cyclopropyl group relative to the pyrimidine ring and the rotational freedom of any substituents, particularly at the C-4 position. The cyclopropyl group, due to its rigid nature, restricts the number of possible conformations of adjacent substituents. hyphadiscovery.com

Potential Applications and Future Research Directions

Design and Synthesis of Advanced Analogs with Tuned Biological Profiles

The core structure of 5-cyclopropylpyrimidine-2-carbonitrile has proven to be a valuable starting point for the design and synthesis of advanced analogs with fine-tuned biological activities. A notable example is its central role in the development of Janus kinase (JAK) inhibitors. researchgate.net By strategically modifying the substituents on the pyrimidine (B1678525) ring, researchers have been able to create potent and selective inhibitors of the JAK family of enzymes, which are crucial in the signaling pathways of cytokines and growth factors involved in hematopoiesis and immune function. mdpi.com

One of the most prominent drugs developed from this scaffold is Ruxolitinib. Ruxolitinib is a potent inhibitor of JAK1 and JAK2. mdpi.com The synthesis of Ruxolitinib and its analogs often involves the strategic introduction of a pyrrolopyrimidine core attached to the pyrimidine ring.

Another important JAK inhibitor derived from a similar pyrimidine scaffold is Momelotinib (formerly known as CYT387). Momelotinib is an ATP-competitive inhibitor of JAK1 and JAK2. mdpi.com The development of Momelotinib involved the optimization of a phenylaminopyrimidine series of compounds. mdpi.com

The structure-activity relationship (SAR) studies of these analogs have provided valuable insights into the key molecular interactions required for potent inhibition. For instance, the cyclopropyl (B3062369) group at the 5-position of the pyrimidine ring has been shown to be important for the activity of some of these inhibitors.

| Compound | Core Scaffold | Primary Target(s) | Key Structural Features |

|---|---|---|---|

| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | Cyclopropyl group on the pyrimidine ring |

| Momelotinib | Pyrimidine | JAK1, JAK2 | Phenylaminopyrimidine core |

Exploration of Novel Biological Targets for Therapeutic Intervention

The versatility of the this compound scaffold extends beyond JAK kinases, with ongoing research exploring its potential to target other biological entities for therapeutic intervention. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can serve as a ligand for a variety of biological targets.

Kinases, in particular, remain a major focus for the development of pyrimidine-based inhibitors. The ATP-binding site of many kinases can accommodate the pyrimidine motif, making it an ideal starting point for designing selective inhibitors. nih.gov Research has expanded to investigate the activity of pyrimidine derivatives against a range of other kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov

The exploration of novel targets for this compound derivatives is being driven by both hypothesis-driven research and broader screening approaches. The structural information gleaned from co-crystal structures of pyrimidine-based inhibitors with their target proteins is invaluable for guiding the design of new compounds with altered selectivity profiles.

Development of this compound Derivatives as Chemical Probes

Currently, there is limited publicly available information specifically detailing the development and application of this compound derivatives as chemical probes. However, the general principles of chemical probe development are applicable to this scaffold. Chemical probes are essential tools in chemical biology for the identification and validation of new drug targets. researchgate.net A well-designed chemical probe should possess high potency and selectivity for its intended target and contain a functional group that allows for the detection or enrichment of the target protein.

The development of photoaffinity probes, for example, involves incorporating a photoreactive group into the structure of a potent inhibitor. mdpi.com Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its identification and characterization. Given the potent and selective nature of some this compound derivatives, they represent a promising starting point for the design of such chemical probes.

Applications in Agrochemical Design Beyond Herbicide Activity

While the primary focus of research on this compound has been in the pharmaceutical arena, the broader class of pyrimidine derivatives has a well-established history in agrochemical research. nih.gov Pyrimidine-based compounds have been successfully developed as fungicides and insecticides. researchgate.netmdpi.com

For instance, some pyrimidine derivatives have shown significant fungicidal activity against various plant pathogens. researchgate.net The mode of action of these compounds can vary, but they often interfere with essential biological processes in the fungi. Similarly, certain pyrimidine derivatives have been investigated for their insecticidal properties, with some showing activity against pests like mosquitoes. mdpi.com

Although specific research on the application of this compound in developing insecticides or fungicides is not widely reported, the proven success of the pyrimidine scaffold in this area suggests that it could be a fruitful avenue for future investigation.

Integration with Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Platforms

The this compound scaffold is well-suited for integration into modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). FBDD is a powerful method for identifying novel starting points for drug discovery by screening libraries of small, low-molecular-weight compounds (fragments). mdpi.com The pyrimidine core itself can be considered a valuable fragment that can be further elaborated to develop potent and selective inhibitors.

HTS campaigns often involve the screening of large compound libraries against a specific biological target. The synthesis of focused libraries of this compound derivatives would be a valuable resource for such campaigns. The amenability of the pyrimidine core to a wide range of chemical modifications allows for the creation of diverse libraries with a high potential for identifying hit compounds. The discovery of kinase inhibitors has often been facilitated by HTS of pyrimidine-based libraries.

Future Directions in Synthetic Methodology Development

The continued interest in this compound and its derivatives will undoubtedly drive further innovation in synthetic methodology. Efficient and versatile synthetic routes are crucial for the rapid generation of analog libraries for SAR studies and for the large-scale production of promising drug candidates.

Recent advancements in synthetic organic chemistry, such as the development of novel cross-coupling reactions and C-H activation strategies, could be applied to the synthesis of this compound analogs. These methods could provide more direct and efficient ways to introduce a variety of substituents onto the pyrimidine ring, thereby expanding the accessible chemical space.

Furthermore, the development of green and sustainable synthetic methods will be an important area of focus. This could involve the use of more environmentally friendly solvents and reagents, as well as the development of one-pot or flow chemistry processes to improve efficiency and reduce waste.

Advancements in Computational Modeling for Predictive Design